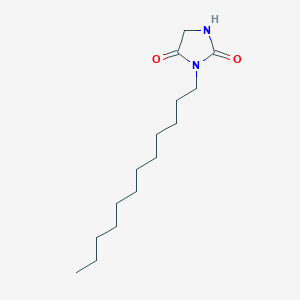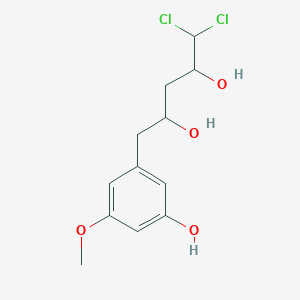
Citreochlorol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of citreochlorol and its analogues involves several key steps. One efficient synthetic route includes Krische’s enantioselective carbonyl allylation, IBr-promoted cyclization, and regioselective epoxide opening . These steps are crucial for accessing versatile epoxy ethers that enable the formation of this compound monochloro derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These may include the use of catalysts, controlled reaction conditions, and purification processes to ensure the desired product’s quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Citreochlorol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group in the molecule with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Citreochlorol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of citreochlorol involves its interaction with specific molecular targets and pathways. As a halogenated polyketide, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Citreochlorol can be compared with other halogenated polyketides, such as:
Chloramphenicol: An antibiotic with a similar halogenated structure.
Tetracycline: Another antibiotic with polyketide characteristics.
Erythromycin: A macrolide antibiotic with polyketide origins.
Uniqueness: this compound’s uniqueness lies in its specific halogenation pattern and the resulting chemical properties. This makes it a valuable compound for studying the effects of halogenation on polyketide reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H16Cl2O4 |
|---|---|
Peso molecular |
295.16 g/mol |
Nombre IUPAC |
1,1-dichloro-5-(3-hydroxy-5-methoxyphenyl)pentane-2,4-diol |
InChI |
InChI=1S/C12H16Cl2O4/c1-18-10-4-7(2-8(15)5-10)3-9(16)6-11(17)12(13)14/h2,4-5,9,11-12,15-17H,3,6H2,1H3 |
Clave InChI |
MMMZDSQYAMMVEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)O)CC(CC(C(Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



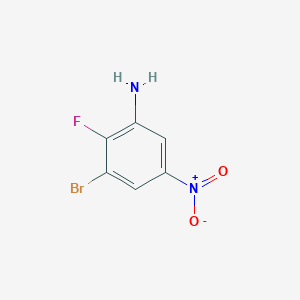
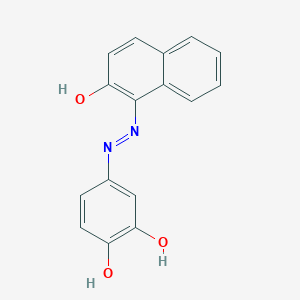


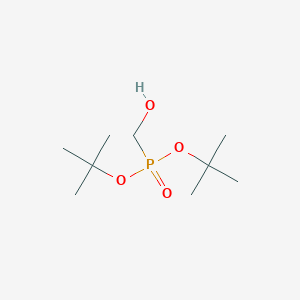

![1-(3,4-Dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085154.png)


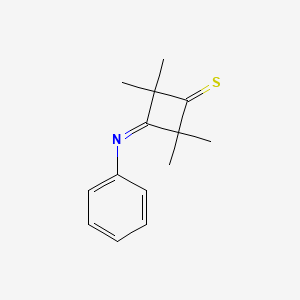

![7-Chloro-1-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085200.png)
